methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride
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Description
“Methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride” is a chemical compound . It is also known as “3-Aminobicyclo [1.1.1]pentane-1-carboxylic Acid Methyl Ester Hydrochloride” or "H2N-BCP-CO-OMe·HCl" .
Synthesis Analysis
The synthesis of similar compounds, such as 2,2-difluorobicylco[1.1.1]pentanes, has been achieved from an α-allyldiazoacetate precursor in a one-pot process through cyclopropanation to afford a 3-aryl bicyclo[1.1.0]butane, followed by reaction with difluorocarbene in the same reaction flask . This method provides rapid access to these compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include cyclopropanation and reaction with difluorocarbene . These reactions result in the formation of the desired bicyclo[1.1.0]butanes and difluorobicyclo[1.1.1]pentanes .Future Directions
Mechanism of Action
Target of Action
It’s known that 2,2-difluorobicyclo[111]pentanes have generated considerable interest due to their role as phenyl bioisosteres . They can replace phenyl rings in drug molecules, potentially eliminating metabolic liabilities and even providing substances with greater potency than the corresponding aryl analogues .
Mode of Action
It’s known that the compound is synthesized from an α-allyldiazoacetate precursor in a one-pot process through cyclopropanation to afford a 3-aryl bicyclo[110]butane, followed by reaction with difluorocarbene in the same reaction flask .
Result of Action
It’s known that the compound can serve to eliminate metabolic liabilities in drug molecules and on occasion can even provide substances with greater potency than the corresponding aryl analogues .
Properties
IUPAC Name |
methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2NO2.ClH/c1-12-4(11)5-2-6(10,3-5)7(5,8)9;/h2-3,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCULTGMQHMXLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF2NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.61 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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